

Comparative Efficacy of PF-232798 Against Maraviroc-Resistant HIV-1 Isolates

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Compound of Interest

Compound Name: PF-232798

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A new generation CCR5 antagonist, **PF-232798**, demonstrates significant antiviral activity against HIV-1 strains that have developed resistance to the first-in-class CCR5 inhibitor, maraviroc. This guide provides a comparative analysis of the efficacy of **PF-232798** and other CCR5 antagonists against maraviroc-resistant HIV-1, supported by available preclinical data and detailed experimental methodologies.

HIV-1 entry into host cells is a critical first step in its replication cycle, primarily mediated by the interaction of the viral envelope glycoprotein (gp120) with the CD4 receptor and a coreceptor, most commonly CCR5 or CXCR4. Maraviroc, an allosteric inhibitor of CCR5, effectively blocks this interaction for CCR5-tropic (R5) viruses. However, the emergence of resistance, often through mutations in the V3 loop of gp120 that allow the virus to utilize the maraviroc-bound form of the CCR5 receptor, presents a clinical challenge.^{[1][2]} **PF-232798**, a second-generation CCR5 antagonist, has been developed to address this and exhibits a distinct resistance profile.^{[3][4]}

Comparative Antiviral Activity

Preclinical studies have demonstrated the potency of **PF-232798** against both wild-type and maraviroc-resistant HIV-1. While comprehensive, peer-reviewed datasets with direct side-by-side comparisons of multiple CCR5 antagonists against a wide panel of maraviroc-resistant isolates are limited, data presented at the 15th Conference on Retroviruses and Opportunistic Infections (CROI) in 2008 provides key insights into the efficacy of **PF-232798**.

The study highlighted that **PF-232798** retained full activity against the laboratory-generated maraviroc-resistant B-clade isolate CC185 and partial activity (greater than 50%) against the G-clade maraviroc-resistant isolate RU570.[5] For context, maraviroc's geometric mean 90% inhibitory concentration (IC90) against a panel of wild-type primary HIV-1 isolates is 2.0 nM.[6] **PF-232798** demonstrated a similarly potent EC90 of 2.0 nM against the wild-type HIV-1 BaL strain in peripheral blood mononuclear cell (PBMC) cultures.[5][7]

While specific IC50/EC90 values for **PF-232798** against these resistant strains were not detailed in the available literature, the qualitative description of retained activity is significant. Further research has shown that cross-resistance among CCR5 antagonists is not absolute. For instance, patient-derived maraviroc-resistant HIV-1 envelope clones have been shown to remain susceptible to other CCR5 antagonists like vicriviroc and aplaviroc, indicating that different antagonists induce unique conformational changes in the CCR5 receptor.[1][2][8] This supports the rationale for the development of second-generation compounds like **PF-232798**.

Below is a summary of the available data on the antiviral activity of **PF-232798** and comparative data for other CCR5 antagonists against maraviroc-resistant isolates from a representative study.

Antagonist	HIV-1 Isolate	Genotype/Phenotype	Fold Change in IC50 vs. Wild-Type	Maximal Percent Inhibition (MPI)
PF-232798	HIV-1 BaL	Wild-Type	1.0	>95%
PF-232798	CC185	Maraviroc-Resistant	Data not available ("Full activity")	Data not available
PF-232798	RU570	Maraviroc-Resistant	Data not available (">50% activity")	Data not available
Maraviroc	Patient Isolate (Day 1)	Maraviroc-Sensitive	1.0	~100%
Maraviroc	Patient Isolate (Day 224)	Maraviroc-Resistant	>1000	<10%
Vicriviroc	Patient Isolate (Day 224)	Maraviroc-Resistant	1.2	~100%
Aplaviroc	Patient Isolate (Day 224)	Maraviroc-Resistant	1.5	~100%

Table 1: Comparative antiviral activity of CCR5 antagonists. Data for **PF-232798** is based on a 2008 CROI presentation and other preclinical reports.[\[5\]](#)[\[7\]](#) Data for Maraviroc, Vicriviroc, and Aplaviroc against a patient-derived resistant isolate is from a separate detailed study to illustrate the concept of narrow cross-resistance.[\[2\]](#)

Experimental Protocols

The evaluation of antiviral efficacy against maraviroc-resistant HIV-1 isolates typically involves phenotypic assays using pseudotyped viruses. The following is a generalized protocol based on methodologies described in relevant studies.[\[2\]](#)[\[5\]](#)

Single-Round Infectivity Assay Using Pseudotyped Virus

This assay measures the ability of a candidate compound to inhibit viral entry in a single round of infection, thus preventing confounding results from subsequent replication cycles.

1. Generation of Env-Pseudotyped Viruses:

- The env genes from maraviroc-sensitive and resistant HIV-1 strains are amplified by PCR from viral RNA or proviral DNA.[2]
- The amplified env gene is cloned into an expression vector.
- HEK293T cells are co-transfected with the Env-expression plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene (e.g., luciferase). This results in the production of viral particles pseudotyped with the desired Env protein.
- Supernatants containing the pseudotyped viruses are harvested, filtered, and the viral titer is quantified (e.g., by p24 ELISA).

2. Drug Susceptibility Assay:

- Target cells (e.g., NP2/CD4/CCR5 cells) are seeded in 96-well plates.
- Serial dilutions of the CCR5 antagonists (**PF-232798**, maraviroc, etc.) are prepared and added to the cells.
- A standardized amount of the Env-pseudotyped virus is added to each well.
- The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
- The level of infection is quantified by measuring the reporter gene activity (e.g., luciferase activity is measured using a luminometer).

3. Data Analysis:

- The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug).
- The 50% inhibitory concentration (IC50) or 90% effective concentration (EC90) is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- The fold change in resistance is calculated by dividing the IC50 of the drug against the resistant virus by the IC50 against a sensitive, wild-type reference virus.

- The maximal percent inhibition (MPI) is noted, as a reduction in MPI is a hallmark of resistance where the virus can use the drug-bound receptor.

Visualizations

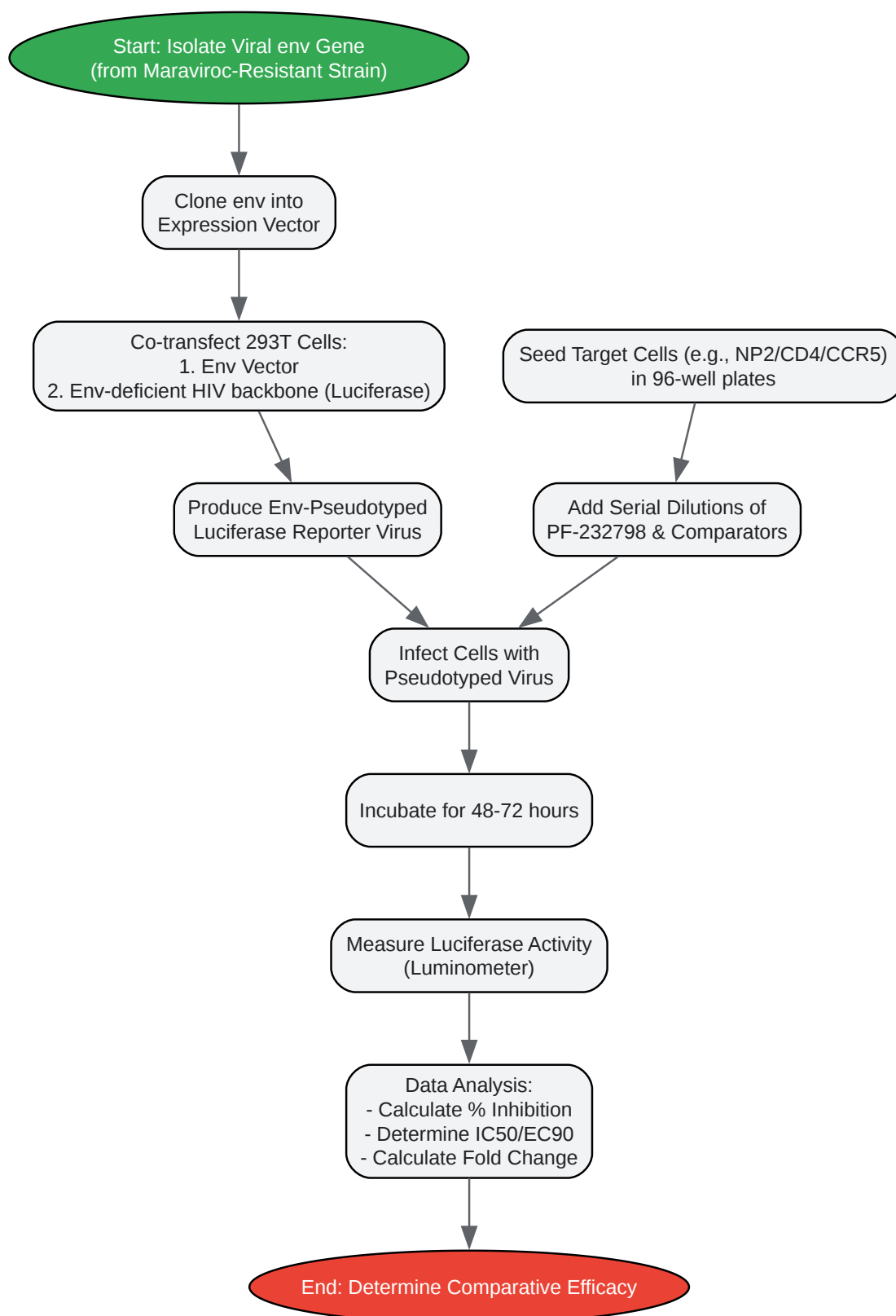
HIV-1 Entry and CCR5 Antagonism Signaling Pathway

The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by CCR5 antagonists like **PF-232798**.

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Experimental Workflow for Drug Susceptibility Testing

The diagram below outlines the key steps in the experimental workflow used to assess the efficacy of **PF-232798** against HIV-1 isolates.



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Caption: Workflow for phenotypic drug susceptibility testing.

Conclusion

PF-232798 demonstrates promising activity against maraviroc-resistant HIV-1 isolates, a key attribute for a second-generation CCR5 antagonist. The available data suggests that **PF-232798** has a resistance profile that is distinct from maraviroc, likely due to differences in how it binds to and alters the conformation of the CCR5 receptor.[3] This allows it to inhibit viral strains that have adapted to use the maraviroc-bound form of CCR5. The phenomenon of narrow cross-resistance among CCR5 antagonists underscores the potential clinical utility of **PF-232798** for patients failing maraviroc-based regimens due to the emergence of resistant R5-tropic viruses. Further clinical studies with detailed quantitative analysis are warranted to fully elucidate its comparative efficacy and role in HIV treatment.

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